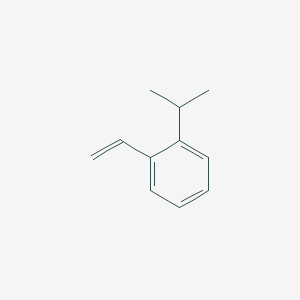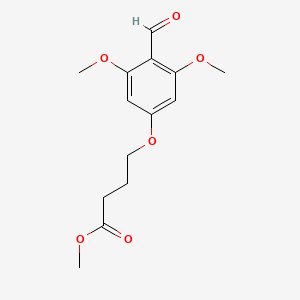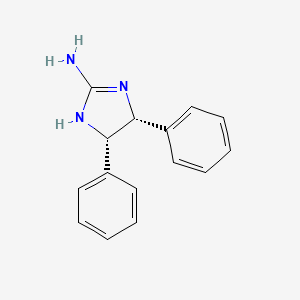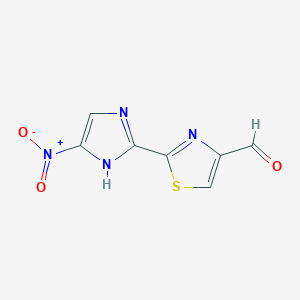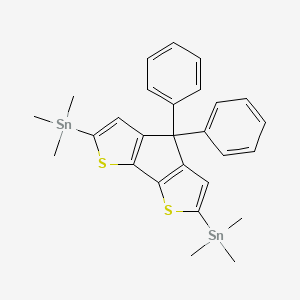
SBF-2Sn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SBF-2Sn is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a type of titanium alloy that includes elements such as niobium, zirconium, tin, and molybdenum. This compound is particularly noted for its excellent biocompatibility, corrosion resistance, and mechanical properties, making it a valuable material in various fields, especially in biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of SBF-2Sn typically involves the induction nitriding method. This process includes the following steps:
Alloying: The base metals (titanium, niobium, zirconium, tin, and molybdenum) are melted together in a vacuum arc remelting furnace to form the alloy.
Nitriding: The alloy is then subjected to induction nitriding, where nitrogen is introduced to the surface of the alloy at high temperatures.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale melting and casting processes. The alloy is melted in a vacuum induction furnace and cast into ingots. These ingots are then processed through various mechanical treatments such as forging, rolling, and heat treatment to achieve the desired mechanical properties and microstructure .
Chemical Reactions Analysis
Types of Reactions: SBF-2Sn undergoes several types of chemical reactions, including:
Oxidation: The alloy forms a protective oxide layer on its surface when exposed to oxygen, which enhances its corrosion resistance.
Reduction: In certain conditions, the alloy can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The alloy can participate in substitution reactions where one element in the alloy is replaced by another.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can occur in the presence of hydrogen or other reducing gases.
Substitution: Often facilitated by the presence of other metals or metal salts in a molten state.
Major Products:
Oxidation: Formation of titanium dioxide (TiO2) and other metal oxides.
Reduction: Formation of pure metals or lower oxidation state compounds.
Substitution: Formation of new alloys with different elemental compositions
Scientific Research Applications
SBF-2Sn has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Employed in the development of biocompatible implants and prosthetics.
Medicine: Utilized in orthopedic implants and dental devices due to its excellent biocompatibility and mechanical properties.
Industry: Applied in the aerospace and automotive industries for components that require high strength and corrosion resistance .
Mechanism of Action
The mechanism by which SBF-2Sn exerts its effects is primarily through its surface properties and interactions with biological tissues. The alloy forms a stable oxide layer on its surface, which enhances its biocompatibility and corrosion resistance. This oxide layer interacts with biological molecules, promoting cell adhesion and proliferation. Additionally, the mechanical properties of the alloy, such as its low elastic modulus, make it suitable for load-bearing applications in the human body .
Comparison with Similar Compounds
Ti-6Al-4V: A widely used titanium alloy in biomedical applications, known for its high strength and biocompatibility.
Ti-13Nb-13Zr: Another titanium alloy with excellent corrosion resistance and biocompatibility.
CoCrMo: A cobalt-chromium-molybdenum alloy used in orthopedic implants.
Comparison:
Properties
Molecular Formula |
C27H30S2Sn2 |
|---|---|
Molecular Weight |
656.1 g/mol |
IUPAC Name |
(7,7-diphenyl-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane |
InChI |
InChI=1S/C21H12S2.6CH3.2Sn/c1-3-7-15(8-4-1)21(16-9-5-2-6-10-16)17-11-13-22-19(17)20-18(21)12-14-23-20;;;;;;;;/h1-12H;6*1H3;; |
InChI Key |
SPFIFUTXANXKIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(S3)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


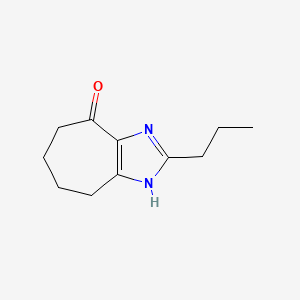
![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)
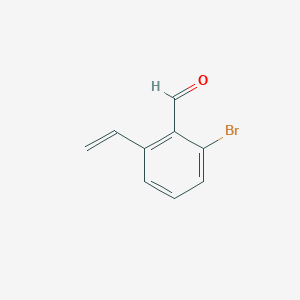
![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)
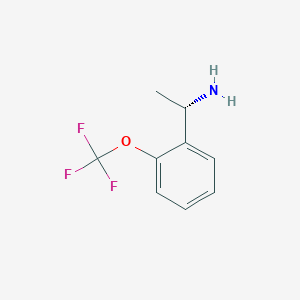
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)
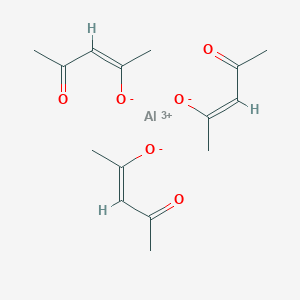
![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)
